Cefditoren

Description

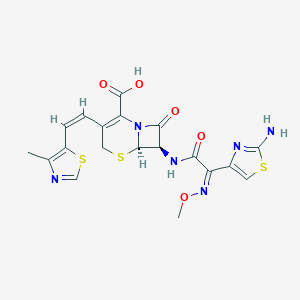

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIPKYQIOVAHOP-YLGJWRNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328012 | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104145-95-1, 117467-28-4 | |

| Record name | Cefditoren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104145-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefditoren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFDITOREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-129 °C, 127 - 129 °C | |

| Record name | Cefditoren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefditoren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The In Vitro Efficacy of Cefditoren: An In-Depth Analysis of its Antibacterial Spectrum Against Key Respiratory Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefditoren, a third-generation oral cephalosporin, against prevalent respiratory pathogens. The document details its mechanism of action, presents quantitative susceptibility data, and outlines the standardized experimental protocols for determining antimicrobial efficacy.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefditoren exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. As a β-lactam antibiotic, its primary targets are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These enzymes are crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall. By binding to and inactivating these PBPs, Cefditoren disrupts cell wall synthesis, leading to cell lysis and bacterial death.[1][2]

Cefditoren has demonstrated a high affinity for various PBPs across different bacterial species, which contributes to its broad spectrum of activity.[1] Notably, it exhibits a strong binding affinity for PBP2X in Streptococcus pneumoniae and PBP1A and PBP3A/B in Haemophilus influenzae, which is significant in overcoming common resistance mechanisms in these pathogens.[3][4] The aminothiazole group in its structure enhances its activity against Gram-negative bacteria, while the methylthiazole group improves its efficacy against Gram-positive organisms.[3] Furthermore, the methoxyimino group provides stability against many β-lactamases.[3]

Figure 1: Cefditoren's Mechanism of Action.

Quantitative Antibacterial Spectrum

The in vitro activity of Cefditoren has been extensively evaluated against a wide range of respiratory pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Pathogens

Cefditoren demonstrates potent activity against key Gram-positive bacteria commonly associated with respiratory tract infections.

| Pathogen | Penicillin Susceptibility | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | Susceptible | 250 | ≤0.016 | 0.03 | [5] |

| Intermediate | 250 | 0.125 | 0.5 | [5] | |

| Resistant | 250 | 0.5 | 2.0 | [5] | |

| Streptococcus pyogenes | Not specified | 2396 | - | 0.06 | [6][7] |

| Staphylococcus aureus (MSSA) | Methicillin-Susceptible | 2396 | - | 0.5 | [6][7] |

Gram-Negative Pathogens

Cefditoren is also highly effective against common Gram-negative respiratory pathogens, including β-lactamase producing strains.

| Pathogen | β-lactamase Production | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Haemophilus influenzae | Not specified | 2396 | - | 0.03 | [6][7] |

| β-lactamase positive/negative | 160 | ≤0.016 | ≤0.016 | [5] | |

| Moraxella catarrhalis | β-lactamase positive | - | - | 0.25 | [6][7] |

| Not specified | - | - | 0.5 | [8] | |

| Klebsiella pneumoniae | Not specified | 2396 | - | Comparable to levofloxacin | [6][7] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Cefditoren's in vitro activity is primarily conducted using standardized broth microdilution and agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (based on CLSI M07-A10)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Antimicrobial Solutions: A stock solution of Cefditoren is prepared at a known concentration. Serial twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in microtiter plates.

-

Inoculum Preparation:

-

Well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate are selected.

-

The colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Inoculation: Each well of the microtiter plate containing the serially diluted Cefditoren is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours. For fastidious organisms like S. pneumoniae and H. influenzae, the Mueller-Hinton broth is supplemented with lysed horse blood and β-NAD, and incubation is performed in an atmosphere with 5% CO2.[9]

-

Result Interpretation: The MIC is recorded as the lowest concentration of Cefditoren that completely inhibits visible growth of the organism.

Quality Control

To ensure the accuracy and reproducibility of the results, quality control is performed concurrently with each test run using reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619.[8]

Figure 2: Antimicrobial Susceptibility Testing Workflow.

Conclusion

Cefditoren demonstrates a potent and broad-spectrum antibacterial activity against the most common Gram-positive and Gram-negative pathogens responsible for community-acquired respiratory tract infections. Its high affinity for penicillin-binding proteins and stability in the presence of many β-lactamases contribute to its efficacy, including against strains with reduced susceptibility to other β-lactam agents. The standardized methodologies for antimicrobial susceptibility testing provide a reliable framework for the continued evaluation of its in vitro performance. This robust preclinical profile supports the clinical utility of Cefditoren in the management of respiratory tract infections.

References

- 1. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 2. What is Cefditoren Pivoxil used for? [synapse.patsnap.com]

- 3. Cefditoren - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antibacterial activity of cefditoren against major community-acquired respiratory pathogens recently isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing. [bio-protocol.org]

- 9. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Cefditoren

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetic and pharmacodynamic properties of Cefditoren, a third-generation oral cephalosporin. The data and methodologies presented are curated from peer-reviewed scientific literature to support research and development activities.

In Vitro Pharmacokinetics

In vitro pharmacokinetics of Cefditoren primarily revolves around its binding to plasma proteins and its stability under various conditions. These parameters are crucial for interpreting its availability and activity at the site of infection.

Plasma Protein Binding

Cefditoren exhibits a high degree of binding to human plasma proteins, predominantly albumin. This binding is a reversible process, and it is the unbound (free) fraction of the drug that is considered microbiologically active.

Table 1: Plasma Protein Binding of Cefditoren

| Parameter | Value | Reference |

| Mean Protein Binding | 88% | [1] |

| Concentration Independence | Binding is independent of Cefditoren concentration in the range of 0.05 to 10 µg/mL. | [1] |

The protein binding of Cefditoren is typically determined using an ultrafiltration method.[2]

-

Preparation of Cefditoren Solutions: Cefditoren is dissolved in a medium containing 75% human serum and 25% Mueller-Hinton broth to mimic physiological conditions. Solutions are prepared at various concentrations (e.g., 4 µg/mL, 0.5 µg/mL, and 0.125 µg/mL).

-

Ultrafiltration: A 1 mL aliquot of each Cefditoren solution is transferred to a centrifugal ultrafiltration device with a molecular weight cutoff membrane that retains proteins.

-

Centrifugation: The device is centrifuged at approximately 1,200 x g for 15 minutes at room temperature. This process separates the protein-bound drug (retentate) from the unbound drug (ultrafiltrate).

-

Quantification: The concentration of Cefditoren in the ultrafiltrate (unbound fraction) is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

In Vitro Stability

The stability of Cefditoren is assessed under various stress conditions to understand its degradation profile.

Table 2: In Vitro Stability of Cefditoren Pivoxil

| Stress Condition | Stability |

| Acidic Hydrolysis | Susceptible to degradation |

| Alkaline Hydrolysis | Susceptible to degradation |

| Neutral Hydrolysis | Susceptible to degradation |

| Photolytic Stress | Stable |

| Thermal Stress | Stable |

Forced degradation studies are performed according to the International Conference on Harmonisation (ICH) guideline Q1A (R2).

-

Acid Hydrolysis: Cefditoren pivoxil is exposed to an acidic solution (e.g., 0.1 N HCl) at a specified temperature for a defined period.

-

Alkaline Hydrolysis: The drug is subjected to a basic solution (e.g., 0.1 N NaOH) under controlled temperature and time.

-

Neutral Hydrolysis: Cefditoren pivoxil is dissolved in water and heated.

-

Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Photostability: The drug is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Thermal Stress: The drug is subjected to dry heat at a specific temperature.

-

Analysis: Samples from each stress condition are analyzed at various time points using a stability-indicating HPLC method to quantify the amount of undegraded drug and to detect and characterize any degradation products.

In Vitro Pharmacodynamics

The in vitro pharmacodynamics of Cefditoren describes the relationship between drug concentrations and its antimicrobial effect. Key parameters include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and the post-antibiotic effect (PAE).

Mechanism of Action

Cefditoren, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This process involves the binding to and inactivation of penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, which are essential for the final steps of peptidoglycan synthesis.[4] The aminothiazole group in its structure enhances its activity against Gram-negative bacteria, while the methylthiazole group improves its efficacy against Gram-positive organisms. Furthermore, a methoxyimino group confers stability against many β-lactamases.

Antimicrobial Activity (MIC & MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Table 3: In Vitro Activity (MIC) of Cefditoren Against Key Respiratory Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.016 - ≤0.06 | 0.03 - 1 | [5][6] |

| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.125 | 0.25 - 0.5 | [5][6] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 | 0.5 - 2.0 | [5][6] |

| Haemophilus influenzae (β-lactamase negative) | ≤0.016 | ≤0.016 - 0.03 | [4][7] |

| Haemophilus influenzae (β-lactamase positive) | ≤0.016 | ≤0.016 - 0.03 | [4][7] |

| Moraxella catarrhalis (β-lactamase negative & positive) | 0.03 - 0.25 | 0.06 - 0.5 | [4][7] |

| Streptococcus pyogenes | ≤0.015 | 0.015 | [8] |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 - 0.5 | 1 | [4][7] |

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[8]

-

Preparation of Antimicrobial Stock Solution: A stock solution of Cefditoren is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, CAMHB is supplemented with 2-5% lysed horse blood.

-

Serial Dilutions: Serial two-fold dilutions of Cefditoren are prepared in a 96-well microtiter plate. Each well contains a final volume of 100 µL of the diluted antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well (except for a sterility control well) is inoculated with the standardized bacterial suspension. A growth control well containing only broth and the inoculum is also included.

-

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂.

-

Reading the MIC: The MIC is determined as the lowest concentration of Cefditoren at which there is no visible growth of the organism.

Time-Kill Kinetics

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Table 4: Time-Kill Kinetics of Cefditoren

| Organism | Cefditoren Concentration | Time to ≥3-log₁₀ Reduction (Bactericidal Activity) | Reference |

| Streptococcus pneumoniae (Penicillin-Resistant) | 2 x MIC | 4 hours | [9] |

| Haemophilus influenzae (β-lactamase positive) | 8 x MIC | 12 hours | [10] |

| Moraxella catarrhalis (β-lactamase positive) | 2 x MIC | 6 hours | [9] |

-

Inoculum Preparation: A standardized bacterial suspension is prepared in a logarithmic growth phase, typically to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.

-

Exposure to Cefditoren: Cefditoren is added to the bacterial suspension at various concentrations, usually multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without any antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated at 35°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

-

Viable Cell Counting: The withdrawn samples are serially diluted, plated onto an appropriate agar medium, and incubated for 18-24 hours to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Table 5: Post-Antibiotic Effect of Cefditoren

| Organism | PAE Duration (hours) | Reference |

| Streptococcus pneumoniae | > 1 | [9] |

| Moraxella catarrhalis (β-lactamase negative) | > 1 | [9] |

| Streptococcus pyogenes | > 1 | [9] |

-

Exposure Phase: A bacterial suspension in the logarithmic growth phase is exposed to a specific concentration of Cefditoren (typically 5-10 times the MIC) for a short period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

-

Removal of Antibiotic: The antibiotic is removed by either a 1:1000 dilution of the culture or by repeated centrifugation and washing of the bacterial cells with fresh, pre-warmed broth.

-

Regrowth Phase: The washed or diluted bacterial suspensions are re-incubated at 35°C.

-

Monitoring Growth: The growth of both the Cefditoren-exposed and the control cultures is monitored by measuring turbidity or by performing viable counts at regular intervals.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of Cefditoren demonstrates its potent activity against a broad spectrum of common respiratory pathogens. Its high protein binding is an important consideration for in vivo efficacy, while its stability against many β-lactamases contributes to its effectiveness. The rapid bactericidal activity and the presence of a post-antibiotic effect against key pathogens further support its clinical utility in the treatment of community-acquired respiratory tract infections. The standardized methodologies outlined in this guide are essential for the accurate in vitro evaluation of Cefditoren and other antimicrobial agents.

References

- 1. Cefditoren - Wikipedia [en.wikipedia.org]

- 2. High Protein Binding and Cidal Activity against Penicillin-Resistant S. pneumoniae: A Cefditoren In Vitro Pharmacodynamic Simulation | PLOS One [journals.plos.org]

- 3. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KoreaMed [koreamed.org]

- 5. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cefditoren in vitro activity and spectrum: A review of international studies using reference methods. - JMI Laboratories [jmilabs.com]

- 8. Comparative activity of cefditoren and other oral beta-lactams against nonpneumococcal streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro study of the post-antibiotic effect and the bactericidal activity of Cefditoren and ten other oral antimicrobial agents against upper and lower respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Chemical Properties and Stability of Cefditoren Pivoxil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and stability of Cefditoren pivoxil, a third-generation oral cephalosporin. The information presented herein is intended to support research, development, and quality control activities related to this important antibacterial agent.

Chemical Properties of Cefditoren Pivoxil

Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1][2][3][4][5][6][7] Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, a feature common to cephalosporins, with additional substitutions that enhance its antibacterial spectrum and oral bioavailability.[4]

Physicochemical Properties

A summary of the key physicochemical properties of Cefditoren pivoxil is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈N₆O₇S₃ | [1] |

| Molecular Weight | 620.72 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Melting Point | 207-209 °C | [1] |

| pKa (Strongest Acidic) | 10.82 | [1] |

| pKa (Strongest Basic) | 4.12 | [1] |

Solubility

The solubility of Cefditoren pivoxil in various solvents is a critical factor for its formulation and in vitro testing. Table 2 provides a summary of its solubility profile.

| Solvent | Solubility | Reference |

| Water | < 0.1 mg/mL | [1] |

| Ethanol | 6.06 mg/mL | [1] |

| Methanol | Sparingly soluble | [8] |

| Acetonitrile | Slightly soluble | [8] |

| Diethylether | Slightly soluble | [8] |

| Dilute Hydrochloric Acid | Freely soluble | [1] |

| DMSO | 100 mg/mL (161.1 mM) | [1] |

Stability of Cefditoren Pivoxil

Summary of Forced Degradation Studies

Cefditoren pivoxil has been found to be susceptible to degradation under hydrolytic (acidic, neutral, and alkaline) and oxidative conditions, while it exhibits relative stability under photolytic and thermal stress.[1][2][9][10][13] A summary of the degradation behavior under different stress conditions is provided in Table 3.

| Stress Condition | Reagent/Condition | Observation | Reference |

| Acidic Hydrolysis | 0.1 N HCl, ambient temperature, 3 hours | Susceptible to degradation | [2] |

| Alkaline Hydrolysis | 0.01 N NaOH, ambient temperature, 3 hours | Susceptible to degradation | [2] |

| Neutral Hydrolysis | Water, ambient temperature, 3 hours | Susceptible to degradation | [2] |

| Oxidation | 10%, 15%, and 30% H₂O₂, room temperature, 24 hours | Susceptible to degradation | [2] |

| Thermal Degradation | 60 °C, 7 days (solid state) | Stable | [2] |

| Photolytic Degradation | Fluorescent light (1.25 million lux hours) and UV light (200 Wh/m²), solid and solution state | Stable | [2] |

Degradation Pathways

The primary degradation pathway for Cefditoren pivoxil under hydrolytic conditions involves the cleavage of the pivoxil ester group to form the active drug, cefditoren (DP-I), and further degradation products.[1][2] The fragmentation of Cefditoren pivoxil and its degradation products has been characterized using LC-MS/TOF studies.[1][2][9]

The hydrolysis of the pivoxil ester is a key step in both the activation of the prodrug in vivo and its degradation under in vitro stress conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline typical experimental protocols for assessing the stability of Cefditoren pivoxil.

Forced Degradation Study Protocol

A general workflow for conducting forced degradation studies on Cefditoren pivoxil is illustrated below.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating Cefditoren pivoxil from its degradation products. A typical method is summarized in Table 4.[2][10][12][14]

| Parameter | Condition | Reference |

| Column | C18 (e.g., HiQSil C18, 250 x 4.6 mm, 5 µm) | [2] |

| Mobile Phase | Gradient elution with Methanol (A) and 25 mM Ammonium Acetate buffer, pH 3.5 (B) | [2] |

| Gradient Program | T₀/A:B (50:50), T₃₀/A:B (70:30), T₄₀/A:B (50:50) | [2] |

| Flow Rate | 1.0 mL/min | [12] |

| Detection | Diode Array Detector (DAD) at 230 nm | [2] |

| Injection Volume | 20 µL | [12] |

| Column Temperature | Ambient | [2] |

LC-MS/TOF for Degradant Characterization

Liquid Chromatography coupled with Mass Spectrometry/Time of Flight (LC-MS/TOF) is a powerful technique for the structural elucidation of degradation products.[1][2][9]

-

Ionization Mode: Positive Electrospray Ionization (ESI) is typically used.[2]

-

Mass Range: A scan range of m/z 50-800 is common for analyzing the parent drug and its fragments.[2]

-

Fragmentation Analysis: The fragmentation patterns of the parent drug and its degradation products are analyzed to propose their structures.[1][2]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and stability of Cefditoren pivoxil. The data presented, including physicochemical properties, solubility, and forced degradation behavior, are critical for the development of stable and effective pharmaceutical products. The detailed experimental protocols and degradation pathways offer valuable insights for researchers and drug development professionals working with this important cephalosporin antibiotic. A thorough understanding of these characteristics is paramount for ensuring the quality, safety, and efficacy of Cefditoren pivoxil formulations.

References

- 1. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 4. Cefditoren - Wikipedia [en.wikipedia.org]

- 5. Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of the stability-indicating LC-UV method for the determination of Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciforschenonline.org [sciforschenonline.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijpsonline.com [ijpsonline.com]

Cefditoren's Efficacy Against Beta-Lactamase-Producing Bacterial Strains: A Technical Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the in-vitro activity of Cefditoren, a third-generation oral cephalosporin, against clinically relevant bacterial strains known to produce beta-lactamase enzymes. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial profile and efficacy of Cefditoren.

Executive Summary

Cefditoren demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those that have developed resistance to other beta-lactam antibiotics through the production of beta-lactamases.[1] Its unique molecular structure, featuring an aminothiazole group, a methylthiazole group, and a methoxyimino group, confers enhanced activity against Gram-negative organisms, heightened efficacy against Gram-positive organisms, and notable stability in the presence of many common beta-lactamases.[2] This stability allows Cefditoren to maintain its inhibitory effect on bacterial cell wall synthesis, making it a valuable agent in treating infections caused by beta-lactamase-producing pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[3][4]

Mechanism of Action and Stability to Beta-Lactamases

Cefditoren exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through its high affinity for penicillin-binding proteins (PBPs).[5][6] The beta-lactam ring in Cefditoren's structure is the active moiety that acylates the transpeptidase domain of PBPs, thereby preventing the final cross-linking of peptidoglycan, an essential component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.[7]

A key advantage of Cefditoren is its stability against hydrolysis by a variety of beta-lactamases, including penicillinases and some cephalosporinases.[5][8] This stability is largely attributed to the methoxyimino group in its structure, which protects the beta-lactam ring from enzymatic degradation.[2]

Figure 1: Cefditoren's mechanism of action and its stability against beta-lactamase hydrolysis.

In-Vitro Activity Against Beta-Lactamase Producing Strains

Numerous in-vitro studies have demonstrated the potent activity of Cefditoren against a wide range of clinical isolates, including those producing beta-lactamases. The following tables summarize the minimum inhibitory concentration (MIC) data for key respiratory pathogens.

Haemophilus influenzae

Cefditoren exhibits high potency against H. influenzae, with its activity being largely unaffected by beta-lactamase production.[3]

| Strain Status | N | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Beta-lactamase positive | - | ≤0.015 - 0.03 | ≤0.015 - 0.06 | [3][9][10][11] |

| Beta-lactamase negative | - | ≤0.015 - 0.03 | ≤0.015 - 0.06 | [3][9][10][11] |

| All isolates | 1170 | - | 0.015 | [3] |

| All isolates | 521 | - | 0.03 | [9] |

Moraxella catarrhalis

While the beta-lactamase status of M. catarrhalis can affect the potency of many beta-lactam antibiotics, Cefditoren maintains robust activity against producing strains.[3] Nearly all clinical isolates of M. catarrhalis produce beta-lactamase.[12][13]

| Strain Status | N | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Beta-lactamase positive | - | 0.12 - 0.25 | 0.25 - 0.5 | [3][12] |

| Beta-lactamase negative | - | - | - | [3] |

| All isolates | 641 | - | 0.12 | [3] |

| All isolates | 295 | - | 0.06 - 0.5 | [9] |

Other Pathogens

Cefditoren also demonstrates good in-vitro activity against other pathogens, including beta-lactamase producing strains of Escherichia coli and Proteus mirabilis. However, it is not active against all beta-lactamase producers, particularly those with extended-spectrum beta-lactamases (ESBLs).[14] All 12 strains producing ESBLs or AmpC enzymes in one study were resistant to cefditoren.[14]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following provides a general overview of the typical experimental protocol.

Bacterial Isolates

Clinical isolates of target bacteria (H. influenzae, M. catarrhalis, etc.) are collected from various medical centers.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of Cefditoren and comparator agents are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[3]

-

Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a standardized turbidity equivalent to a 0.5 McFarland standard.

-

Microdilution Plates: Serial twofold dilutions of the antimicrobial agents are prepared in appropriate broth media (e.g., Haemophilus Test Medium for H. influenzae) in microdilution trays.

-

Inoculation: The standardized bacterial suspension is added to each well of the microdilution tray.

-

Incubation: The plates are incubated at 35-37°C for 20-24 hours in an appropriate atmosphere (e.g., ambient air for M. catarrhalis, 5% CO2 for H. influenzae).

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Beta-Lactamase Production Testing

The production of beta-lactamase is typically determined using a chromogenic cephalosporin method (e.g., nitrocefin-based test). A color change from yellow to red indicates the presence of beta-lactamase activity.

Figure 2: General experimental workflow for antimicrobial susceptibility testing.

Conclusion

Cefditoren demonstrates excellent in-vitro activity against a wide range of beta-lactamase-producing pathogens, particularly those commonly associated with community-acquired respiratory tract infections. Its stability in the presence of many beta-lactamases allows it to maintain its potent bactericidal mechanism of action. The data presented in this technical guide support the continued consideration of Cefditoren as an effective therapeutic option for infections caused by such resistant strains. Further research into its activity against emerging beta-lactamase variants is warranted.

References

- 1. Spotlight on cefditoren pivoxil in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefditoren - Wikipedia [en.wikipedia.org]

- 3. Activity of cefditoren against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefditoren - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is Cefditoren Pivoxil used for? [synapse.patsnap.com]

- 7. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 8. [Cefditoren pivoxil: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Update of cefditoren activity tested against community-acquired pathogens associated with infections of the respiratory tract and skin and skin structures, including recent pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Revisiting cefditoren for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Lactamase production and antibiotic susceptibility pattern of Moraxella catarrhalis isolates collected from two county hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cefditoren: Comparative efficacy with other antimicrobials and risk factors for resistance in clinical isolates causing UTIs in outpatients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cefditoren In Vitro Susceptibility Testing of Streptococcus pneumoniae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren is a third-generation oral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It exhibits potent in vitro activity against Streptococcus pneumoniae, including strains that are not susceptible to penicillin.[2][3] Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of Cefditoren against clinical isolates of S. pneumoniae and for monitoring the emergence of resistance. These application notes provide detailed protocols for performing broth microdilution, disk diffusion, and Etest methods for Cefditoren susceptibility testing of S. pneumoniae.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) breakpoints, zone diameter breakpoints, and reported MIC90 values for Cefditoren against S. pneumoniae.

Table 1: Cefditoren MIC and Zone Diameter Interpretive Criteria for S. pneumoniae

| Method | Susceptible | Intermediate | Resistant |

| Broth Microdilution (MIC in µg/mL) | ≤0.125[4] | 0.250[4] | ≥0.50[4] |

| Disk Diffusion (5 µg disk) (Zone Diameter in mm) | ≥20[5] | 17-19[5] | ≤16[5] |

Table 2: Cefditoren MIC90 Values against S. pneumoniae Based on Penicillin Susceptibility

| Penicillin Susceptibility | Cefditoren MIC90 (µg/mL) |

| Penicillin-Susceptible | ≤0.03 - 0.06[2] |

| Penicillin-Intermediate | 0.25 - 0.5[2] |

| Penicillin-Resistant | 0.5 - 1.0[2] |

Table 3: Quality Control Ranges for S. pneumoniae ATCC 49619

| Method | Antimicrobial Agent | Concentration | Acceptable QC Range |

| Broth Microdilution | Cefditoren | N/A | Data not available in search results |

| Disk Diffusion | Cefditoren | 5 µg | Data not available in search results |

Note: While S. pneumoniae ATCC 49619 is a standard quality control strain for susceptibility testing, specific QC ranges for Cefditoren were not identified in the provided search results. Laboratories should follow CLSI or EUCAST guidelines for appropriate QC procedures.

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of Cefditoren in a liquid medium.

Materials:

-

Cefditoren analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

2-5% lysed horse blood[4]

-

96-well microtiter plates

-

S. pneumoniae isolate

-

S. pneumoniae ATCC 49619 (Quality Control)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C) in an atmosphere of 5% CO2

Procedure:

-

Prepare Cefditoren Stock Solution: Prepare a stock solution of Cefditoren at a concentration of 1280 µg/mL in a suitable solvent.

-

Prepare Cefditoren Dilutions: Perform serial two-fold dilutions of the Cefditoren stock solution in CAMHB with 2-5% lysed horse blood to achieve final concentrations ranging from 0.008 to 16 µg/mL in the microtiter plate wells.

-

Prepare Inoculum: Culture the S. pneumoniae isolate on a suitable agar plate overnight. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Inoculate Microtiter Plates: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing 50 µL of the Cefditoren dilutions. This will result in a final volume of 100 µL per well.

-

Incubation: Incubate the microtiter plates at 35 ± 2°C for 20-24 hours in an atmosphere of 5% CO2.

-

Reading Results: The MIC is the lowest concentration of Cefditoren that completely inhibits visible growth of the organism.

Disk Diffusion Method

This method assesses the susceptibility of S. pneumoniae to Cefditoren by measuring the zone of growth inhibition around a Cefditoren-impregnated disk.

Materials:

-

Cefditoren disks (5 µg)

-

Mueller-Hinton agar with 5% sheep blood

-

S. pneumoniae isolate

-

S. pneumoniae ATCC 49619 (Quality Control)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35 ± 2°C) in an atmosphere of 5% CO2

-

Ruler or caliper

Procedure:

-

Prepare Inoculum: Prepare a bacterial inoculum as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate with 5% sheep blood three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

-

Apply Cefditoren Disk: Aseptically apply a 5 µg Cefditoren disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Incubate the plate at 35 ± 2°C for 20-24 hours in an atmosphere of 5% CO2.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the Cefditoren disk to the nearest millimeter.

Etest® Method

The Etest® is a gradient diffusion method that determines the MIC of an antimicrobial agent.

Materials:

-

Cefditoren Etest® strips

-

Mueller-Hinton agar with 5% sheep blood

-

S. pneumoniae isolate

-

S. pneumoniae ATCC 49619 (Quality Control)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35 ± 2°C) in an atmosphere of 5% CO2

Procedure:

-

Prepare Inoculum: Prepare a bacterial inoculum as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Inoculate the Mueller-Hinton agar plate with 5% sheep blood as described in the disk diffusion method.

-

Apply Etest® Strip: Aseptically apply the Cefditoren Etest® strip to the agar surface with the MIC scale facing upwards.

-

Incubation: Incubate the plate at 35 ± 2°C for 20-24 hours in an atmosphere of 5% CO2.

-

Read MIC: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the lower part of the ellipse intersects the MIC scale on the strip.

Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Caption: Workflow for Etest® Susceptibility Testing.

References

- 1. Cefditoren - Wikipedia [en.wikipedia.org]

- 2. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of cefditoren versus other antibiotics against S. pneumoniae clinical strains isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Comparison of Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methods for Testing Activity of Cefditoren against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Method for Cefditoren Quantification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the quantification of Cefditoren using High-Performance Liquid Chromatography (HPLC). Cefditoren is a third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and precise quantification of Cefditoren is crucial for pharmaceutical quality control, pharmacokinetic studies, and formulation development. The following sections detail the necessary equipment, reagents, and a step-by-step protocol for the successful implementation of this analytical method.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of Cefditoren. The principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. Cefditoren is introduced into the HPLC system and is separated from other components based on its affinity for the stationary phase. The concentration of Cefditoren is then determined by measuring the absorbance of the eluate at a specific wavelength using a UV detector. The peak area of the analyte is proportional to its concentration.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for Cefditoren quantification, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions for Cefditoren Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase (Column) | Waters Symmetry C18[2] | C18 Nucleosil (150 x 4.6 mm, 5 µm)[3][4] | C-18 column[5][6] | Kromosil C18 (250 x 4.6 mm, 5µ)[1] |

| Mobile Phase | 0.03% Trifluoroacetic acid buffer / Acetonitrile (81/19, v/v)[2] | Phosphate buffer (pH 3.0) / Acetonitrile / Methanol (50:25:25 v/v)[3][4] | Water / Acetonitrile (50:50, v/v)[5][6] | Methanol / 0.025M Potassium dihydrogen phosphate buffer (75:25 v/v)[1] |

| Flow Rate | Not Specified | 1.0 ml/min[3][4] | 1.2 mL/min[5][6] | 1.0 ml/min[1] |

| Detection Wavelength | 305 nm[2] | 230 nm[3][4] | 218 nm[5][6] | 231 nm[1] |

| Retention Time | Not Specified | 4.2 min[3][4] | Not Specified | 2.75 min[1] |

Table 2: Validation Parameters for Cefditoren Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range | 50 - 5000 ng/mL[2] | 40 - 360 µg/ml[3][4] | 1.0–250 μg/mL[5][6] | 40-120 µg/ml[1] |

| Correlation Coefficient (R²) | Not Specified | 0.9999[3][4] | 0.999[5][6] | Not Specified |

| Accuracy (% Recovery) | 96.9 - 103.8% (between-batch), 97.5 - 102.3% (within-batch)[2] | 99.21%[3][4] | Not Specified | Not Specified |

| Precision (% RSD) | 0.5 - 3.7% (between-batch), 0.5 - 2.5% (within-batch)[2] | Not Specified | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | 50 ng/mL[2] | Not Specified | Not Specified | Not Specified |

| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocol

This protocol provides a generalized procedure based on common practices found in the referenced literature. It is recommended to validate the method in your laboratory for its intended use.

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

-

pH meter

-

-

Reagents:

-

Cefditoren Pivoxil reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade/deionized)

-

Phosphoric acid or other suitable buffer components (e.g., potassium dihydrogen phosphate, trifluoroacetic acid)

-

Preparation of Solutions

-

Mobile Phase Preparation (Example based on Method 4):

-

Prepare a 0.025M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.

-

Adjust the pH of the buffer to the desired value (e.g., pH 6.0 with orthophosphoric acid) using a pH meter.[7]

-

Mix methanol and the prepared buffer in a 75:25 (v/v) ratio.[1]

-

Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.

-

-

Standard Stock Solution Preparation:

-

Accurately weigh a suitable amount (e.g., 10 mg) of Cefditoren Pivoxil reference standard.

-

Transfer the standard to a volumetric flask (e.g., 10 mL) and dissolve in a suitable diluent (e.g., mobile phase or methanol).

-

Make up the volume to the mark with the diluent to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 40, 60, 80, 100, 120 µg/mL).[1]

-

Sample Preparation

-

For Pharmaceutical Formulations (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of Cefditoren Pivoxil.

-

Transfer the powder to a volumetric flask and add a suitable diluent.

-

Sonicate for a specified time to ensure complete dissolution of the drug.

-

Make up the volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

Chromatographic Analysis

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the prepared standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Record the chromatograms and the peak areas for Cefditoren.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the Cefditoren standard against its concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Determine the concentration of Cefditoren in the sample solutions by interpolating their peak areas on the calibration curve.

-

Calculate the amount of Cefditoren in the original sample, taking into account the dilution factors.

Visualizations

The following diagram illustrates the general experimental workflow for the HPLC quantification of Cefditoren.

References

- 1. RP- HPLC Methods for the Determination of Cephalosporins (Cefditoren Pivoxil and Cefdinir) in Pharmaceutical Dosage Forms - ProQuest [proquest.com]

- 2. Quantification of the cephalosporin antibiotic cefditoren in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijddr.in [ijddr.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Efficacy Studies of Cefditoren in a Murine Lung Infection Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Cefditoren pivoxil, an oral third-generation cephalosporin, in a murine lung infection model to conduct efficacy studies against common respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

I. Introduction

Cefditoren is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[2][3] Murine models of lung infection are essential preclinical tools for evaluating the in vivo efficacy of antimicrobial agents like Cefditoren.[4] This document outlines the necessary protocols for establishing these models and assessing the therapeutic potential of Cefditoren.

II. Mechanism of Action of Cefditoren

Cefditoren, the active form of the prodrug Cefditoren pivoxil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This process is primarily achieved through the binding of Cefditoren to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan provides structural integrity to the bacterial cell wall.[7] By binding to PBPs, Cefditoren blocks their transpeptidase activity, which is responsible for cross-linking the peptide chains of the peptidoglycan strands.[7][8] This inhibition leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[5][8]

III. In Vitro Susceptibility of Respiratory Pathogens to Cefditoren

The minimum inhibitory concentration (MIC) is a critical parameter for assessing the in vitro activity of an antibiotic. The following table summarizes the MIC50 and MIC90 values of Cefditoren against key respiratory pathogens.

| Pathogen | Penicillin Susceptibility | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Streptococcus pneumoniae | Susceptible | ≤0.016 - ≤0.06 | 0.03 - 1 | [9] |

| Intermediate | 0.125 | 0.5 | [9] | |

| Resistant | 0.5 | 1 - 2.0 | [9] | |

| Haemophilus influenzae | β-lactamase negative | ≤0.016 | ≤0.016 | [9] |

| β-lactamase positive | ≤0.016 | 0.03 | [9] | |

| Moraxella catarrhalis | Not Applicable | 0.03 - 0.25 | 0.06 - 0.5 | [9] |

IV. Pharmacokinetics of Cefditoren in Murine Models

A study in a murine lung infection model with S. pneumoniae provides key pharmacokinetic (PK) and pharmacodynamic (PD) data for Cefditoren.

| Parameter | Value | Reference(s) |

| Protein Binding in Mice | 86.9% | [10] |

| Effective Total t>MIC for 100% Survival | ~35% | [10][11] |

| Effective Free t>MIC for 100% Survival | ~19% | [10][11] |

| fAUC24/MIC for 2 log10 kill | ≥ 63 | [12][13] |

| fCmax/MIC for 2 log10 kill | ≥ 16 | [12][13] |

t>MIC: Time that the drug concentration remains above the MIC; fAUC24: Area under the free drug concentration-time curve over 24 hours; fCmax: Maximum free drug concentration.

V. Experimental Protocols

The following protocols provide a framework for conducting efficacy studies of Cefditoren in murine lung infection models. There is considerable variability in murine pneumonia models, and standardization is encouraged to improve reproducibility.[14]

A. Experimental Workflow

B. Preparation of Cefditoren Pivoxil for Oral Administration

Cefditoren pivoxil is a prodrug that is hydrolyzed to the active Cefditoren upon absorption.[2] For oral administration in mice, a suspension is typically prepared.

-

Materials: Cefditoren pivoxil powder, sterile vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water), sterile grinding mortar and pestle or homogenizer, sterile tubes.

-

Procedure:

-

Calculate the required amount of Cefditoren pivoxil based on the desired dosage and the number of animals.

-

Aseptically weigh the Cefditoren pivoxil powder.

-

In a sterile mortar, add a small amount of the vehicle to the powder to form a paste.

-

Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

-

Transfer the suspension to a sterile tube.

-

Vortex the suspension thoroughly before each administration to ensure homogeneity.

-

C. Murine Lung Infection Models

Animals: Specific pathogen-free mice (e.g., C57BL/6, BALB/c, or CD-1) of a specific age and sex should be used.[3][4][15]

1. Streptococcus pneumoniae Lung Infection Model [4][16][17]

-

Bacterial Strain: A well-characterized strain such as TIGR4 or ATCC 49619.[12][13]

-

Inoculum Preparation:

-

Culture S. pneumoniae in Todd-Hewitt broth supplemented with 0.5% yeast extract overnight at 37°C in 5% CO2.[16]

-

Subculture into fresh, pre-warmed broth and grow to mid-log phase (OD600 ≈ 0.5-0.7).[16]

-

Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^6 - 1 x 10^7 CFU/mouse).[17][18]

-

-

Infection Procedure (Intranasal):

2. Haemophilus influenzae Lung Infection Model [1][15]

-

Bacterial Strain: A non-typeable H. influenzae (NTHi) strain such as NT127.[19][20]

-

Inoculum Preparation:

-

Grow H. influenzae on chocolate agar plates or in supplemented brain heart infusion (sBHI) broth.[15]

-

Culture to mid-log phase (OD600 ≈ 0.3-0.5).[15]

-

Pellet the bacteria, wash, and resuspend in a suitable buffer like Hank's Balanced Salt Solution (HBSS) to the desired concentration (e.g., 10^5 - 10^8 CFU/mouse).[15][21]

-

-

Infection Procedure (Intranasal):

3. Moraxella catarrhalis Lung Infection Model [2][3][22]

-

Bacterial Strain: A clinically relevant strain.

-

Inoculum Preparation:

-

Infection Procedure (Intranasal or Aerosol):

D. Treatment Regimen

-

Dosing: Cefditoren pivoxil is typically administered orally via gavage. Doses used in murine sepsis models have ranged from 6.25 mg/kg to 100 mg/kg, administered two to three times daily.[10][11]

-

Treatment Initiation: Treatment usually begins at a specified time post-infection (e.g., 2-4 hours).

-

Duration: Treatment duration is typically 2-7 days, depending on the study objectives.

E. Efficacy Endpoints

-

Bacterial Load: At the end of the study, mice are euthanized, and lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.

-

Survival Studies: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.

-

Histopathology: Lung tissues can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammation and tissue damage.

-

Biomarker Analysis: Bronchoalveolar lavage fluid (BALF) and blood can be collected to measure inflammatory markers such as cytokines and chemokines.[2]

VI. Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Example Table: Efficacy of Cefditoren in a Murine S. pneumoniae Lung Infection Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Lung Bacterial Load (log10 CFU/g ± SD) | Percent Survival |

| Vehicle Control | - | Oral | 7.5 ± 0.8 | 0% |

| Cefditoren | 25 | Oral (BID) | 4.2 ± 1.1 | 60% |

| Cefditoren | 50 | Oral (BID) | 2.5 ± 0.9 | 90% |

| Cefditoren | 100 | Oral (BID) | <2.0 | 100% |

Note: The data in this table is illustrative and should be replaced with actual experimental results.

VII. Conclusion

The protocols outlined in these application notes provide a comprehensive guide for researchers to evaluate the efficacy of Cefditoren in murine models of bacterial lung infections. Adherence to standardized procedures is crucial for obtaining reliable and reproducible data that can inform the clinical development of this important antibiotic.

References

- 1. A Mouse Model of Lethal Synergism Between Influenza Virus and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Pulmonary clearance of Moraxella catarrhalis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. hereditybio.in [hereditybio.in]

- 8. Penicillin-binding protein - Proteopedia, life in 3D [proteopedia.org]

- 9. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced In Vivo Activity of Cefditoren in Pre-Immunized Mice against Penicillin-Resistant S. pneumoniae (Serotypes 6B, 19F and 23F) in a Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced in vivo activity of cefditoren in pre-immunized mice against penicillin-resistant S. pneumoniae (serotypes 6B, 19F and 23F) in a sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

- 13. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Immunization and murine lung infection. [bio-protocol.org]

- 16. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

- 17. Mouse lung infection model. [bio-protocol.org]

- 18. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Coinfection with influenza virus and non-typeable Haemophilus influenzae aggregates inflammatory lung injury and alters gut microbiota in COPD mice [frontiersin.org]

- 22. An aerosol challenge mouse model for Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols: Stability of Cefditoren Under Laboratory Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren is a third-generation oral cephalosporin antibiotic. This document provides detailed application notes and protocols on the stability of its prodrug form, Cefditoren Pivoxil, under various laboratory storage conditions. Understanding the stability profile of a drug substance is critical for the development of robust formulations and for defining appropriate storage and handling procedures. The data and protocols presented herein are compiled from published research and are intended to guide researchers in their own stability studies.

Summary of Stability Data

Cefditoren Pivoxil has been shown to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1][2][3][4][5][6] In contrast, it exhibits relative stability under photolytic and thermal stress.[1][2][3][4][5][6] The following tables summarize the conditions under which the stability of Cefditoren Pivoxil has been assessed.

Table 1: Summary of Forced Degradation Studies on Cefditoren Pivoxil

| Stress Condition | Reagent/Method | Concentration/Level | Temperature | Duration | Observations |

| Hydrolytic (Acidic) | Hydrochloric Acid (HCl) | 0.1 N | Ambient | 3 hours | Susceptible to degradation[1] |

| Hydrolytic (Alkaline) | Sodium Hydroxide (NaOH) | 0.01 N | Ambient | 3 hours | Susceptible to degradation[1] |

| Hydrolytic (Neutral) | Water | - | Ambient | 3 hours | Susceptible to degradation[1] |

| Oxidative | Hydrogen Peroxide (H₂O₂) | 10%, 15%, and 30% | Room Temperature | 24 hours | Very sensitive to oxidation[1][6] |

| Photolytic | UV Radiation | 200 Wh/m² | - | - | Stable[1][2][3] |

| Thermal | Dry Heat | 60°C | 7 days | Stable[1][2][3] | |

| High Humidity | 81% Relative Humidity (RH) | - | 60°C | - | Crystallization observed in amorphous samples[7] |

Note: While the studies indicate susceptibility to degradation, specific quantitative data on the percentage of degradation over a detailed time course is not consistently provided in the cited literature. The primary outcome of these forced degradation studies was to identify degradation pathways and develop stability-indicating analytical methods.

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol is based on the methodologies described in the cited literature for inducing the degradation of Cefditoren Pivoxil under various stress conditions.

3.1.1. Materials

-

Cefditoren Pivoxil reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Methanol, HPLC grade

-

Water, purified

-

Volumetric flasks

-

Pipettes

-

pH meter

3.1.2. Stock Solution Preparation

Prepare a stock solution of Cefditoren Pivoxil in methanol at a concentration of 1000 µg/mL.[1]

3.1.3. Stress Conditions

-

Acidic Hydrolysis: Mix 1 mL of the Cefditoren Pivoxil stock solution with 1 mL of 0.1 N HCl. Keep the mixture at ambient temperature for 3 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.[1]

-

Alkaline Hydrolysis: Mix 1 mL of the Cefditoren Pivoxil stock solution with 1 mL of 0.01 N NaOH. Keep the mixture at ambient temperature for 3 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.01 N HCl.[1]

-

Neutral Hydrolysis: Mix 1 mL of the Cefditoren Pivoxil stock solution with 1 mL of purified water. Keep the mixture at ambient temperature for 3 hours.[1]

-

Oxidative Degradation: Mix 1 mL of the Cefditoren Pivoxil stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.[1]

-

Photolytic Degradation: Expose the solid Cefditoren Pivoxil powder to UV light (200 Wh/m²) in a photostability chamber.

-

Thermal Degradation: Place the solid Cefditoren Pivoxil powder in a sealed glass ampoule and heat it in an oven at 60°C for seven days.[1]

3.1.4. Sample Preparation for Analysis

For each stress condition, dilute the resulting solution with a suitable solvent (e.g., methanol:buffer mixture) to a final concentration of approximately 100 µg/mL of the initial Cefditoren Pivoxil concentration before analysis by HPLC.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefditoren Pivoxil and the separation of its degradation products.

3.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: HiQSil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: A gradient of Methanol (A) and 25 mM Ammonium Acetate buffer, pH 3.5 (adjusted with formic acid) (B).[1]

-

Gradient Program:

-

0 min: 50% A, 50% B

-

30 min: 70% A, 30% B

-

40 min: 50% A, 50% B[1]

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 230 nm[1]

-

Injection Volume: 20 µL

3.2.2. Preparation of Standard and Sample Solutions

-

Standard Solution: Prepare a standard solution of Cefditoren Pivoxil in the mobile phase at a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Dilute the samples from the forced degradation studies with the mobile phase to a suitable concentration for analysis.

3.2.3. Analysis

Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the Cefditoren Pivoxil peak based on the retention time and peak area of the standard. The degradation products can be identified as new peaks in the chromatograms of the stressed samples.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the stability testing of Cefditoren Pivoxil.

Caption: Workflow for Forced Degradation Study of Cefditoren Pivoxil.

Caption: Key Parameters of the Stability-Indicating HPLC Method.

Discussion

The stability of Cefditoren Pivoxil is significantly influenced by pH and the presence of oxidizing agents. The susceptibility to hydrolysis across acidic, neutral, and alkaline conditions suggests that the ß-lactam ring, a common feature of cephalosporins, is prone to cleavage. The significant degradation under oxidative stress indicates that certain moieties within the Cefditoren molecule are readily oxidized.

The relative stability under photolytic and thermal conditions is an important finding for the handling and storage of the solid drug substance. However, for amorphous Cefditoren Pivoxil, high humidity in combination with elevated temperature can induce physical changes such as crystallization, which may impact its dissolution and bioavailability.[7]